molecular formula C23H27N3O3 B11285565 N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide

Cat. No.: B11285565
M. Wt: 393.5 g/mol
InChI Key: COCBSDVUHSFCRH-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinone ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and methyl groups on the phenyl rings can be accomplished through Friedel-Crafts alkylation or other suitable substitution reactions.

    Acetylation: The final step involves the acetylation of the imidazolidinone ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O3/c1-5-17-9-11-18(12-10-17)24-21(27)14-20-22(28)26(23(29)25(20)15(2)3)19-8-6-7-16(4)13-19/h6-13,15,20H,5,14H2,1-4H3,(H,24,27)

InChI Key

COCBSDVUHSFCRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC(=C3)C

Origin of Product

United States

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